

AGK-2 (CAS 304896-28-4): Technical Profile & Application Guide[1][2]

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Compound of Interest

Compound Name: AGK-2 hydrochloride

Cat. No.: B2399406

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Executive Summary & Chemical Identity[1]

AGK-2 is a potent, cell-permeable, and selective inhibitor of Sirtuin 2 (SIRT2), an NAD⁺-dependent histone deacetylase (class III HDAC).[1] It is widely utilized in neurodegenerative research—specifically Parkinson's disease models—due to its ability to rescue

-synuclein-mediated toxicity.[1]

Critical Note on CAS and Salt Forms

Clarification: The CAS number 304896-28-4 corresponds to AGK-2 Free Base, not the hydrochloride salt.[1] While "**AGK-2 hydrochloride**" exists (CAS 2138805-02-2), the vast majority of commercial research reagents labeled with CAS 304896-28-4 are the free base form.[1]

- Implication: Protocols below are optimized for the Free Base (CAS 304896-28-4). If you possess the HCl salt, adjust molecular weight calculations (+36.46 g/mol per HCl) and expect higher aqueous solubility, though DMSO remains the preferred solvent for stock stability.[1]

Table 1: Physicochemical Profile (CAS 304896-28-4)[1][2]

Property	Specification
IUPAC Name	(E)-2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(5-quinolinyl)-2-propenamide
Molecular Formula	
Molecular Weight	434.27 g/mol
Appearance	Pale yellow to yellow solid
Solubility (DMSO)	10 mg/mL (23 mM)
Solubility (Ethanol)	Low / Poor
Solubility (Water)	Insoluble
Storage (Solid)	-20°C (3 years)
Storage (Solution)	-80°C (6 months); Avoid freeze-thaw cycles

Mechanistic Pharmacology

AGK-2 functions as a reversible inhibitor of SIRT2, targeting the nicotinamide-binding pocket.

[1] Its selectivity profile is critical for distinguishing SIRT2-specific effects from broader sirtuin activity (SIRT1/SIRT3).[1]

Selectivity Profile

- SIRT2 IC

: 3.5

M

- SIRT1 IC

: > 30

M (approx.[1] 10-fold selectivity)

- SIRT3 IC

: > 91

M[1]

Mechanism of Action: Neuroprotection

SIRT2 deacetylates

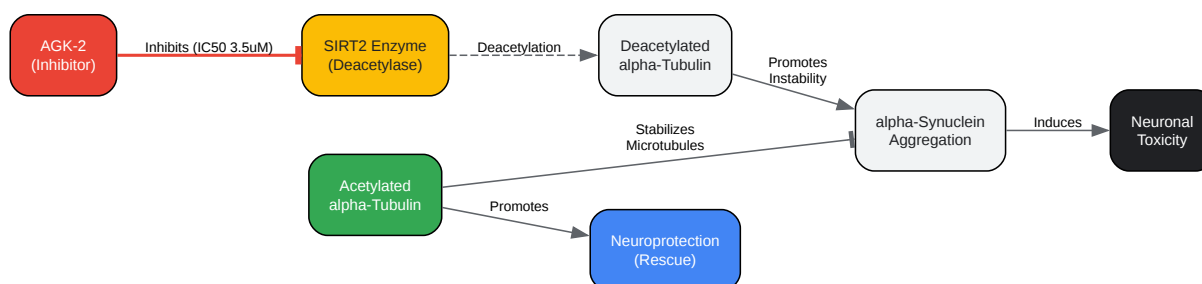
-tubulin and other cytosolic proteins.[1] In Parkinson's disease models, SIRT2 inhibition by AGK-2 leads to the accumulation of acetylated

-tubulin.[1] This stabilizes the microtubule network and prevents the formation of toxic

-synuclein aggregates, thereby rescuing dopaminergic neurons from cell death.[1]

Visualization: SIRT2 Inhibition Pathway

The following diagram illustrates the downstream effects of AGK-2 intervention in a neurodegenerative context.



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Figure 1: AGK-2 inhibits SIRT2, preventing tubulin deacetylation and reducing alpha-synuclein toxicity.[1][2][3]

Experimental Best Practices

As an Application Scientist, I recommend the following "Self-Validating" protocols. These workflows include checkpoints to ensure compound stability and data reproducibility.

Protocol A: Stock Solution Preparation (In Vitro)

Objective: Prepare a stable 10 mM stock solution.

- Calculation: For 10 mg of AGK-2 (MW 434.27), add 2.30 mL of high-grade anhydrous DMSO.
 - Validation Check: Solution must be clear and yellow.[1] If precipitate is visible, sonicate at 40°C for 5-10 minutes.[1]
- Aliquot: Dispense into 50 L aliquots in amber tubes to prevent light degradation and repeated freeze-thaw cycles.
- Storage: Store at -80°C.
 - Expiry: Discard after 6 months.

Protocol B: In Vivo Formulation (IP or Oral Gavage)

Challenge: AGK-2 is highly hydrophobic.[1] Using 100% DMSO causes severe tissue damage and precipitation upon contact with biological fluids. Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1]

Step-by-Step Formulation:

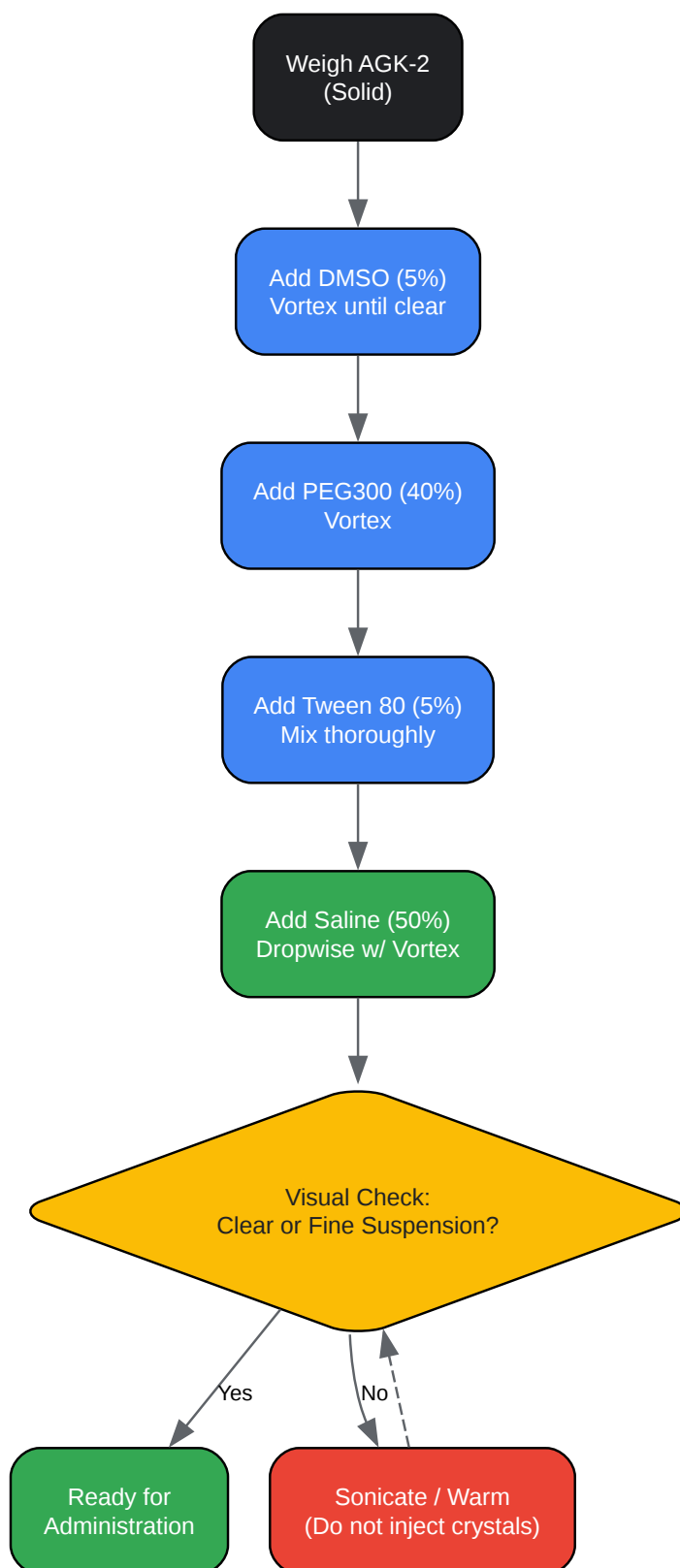
- Solubilize: Dissolve AGK-2 powder in DMSO (5% of final volume). Vortex until clear.
- Stabilize: Add PEG300 (40% of final volume). Vortex thoroughly.
- Emulsify: Add Tween 80 (5% of final volume). Vortex.
- Dilute: Slowly add warm Saline or ddH₂O (50% of final volume) while vortexing.
 - Validation Check: The result should be a clear solution or a very fine, homogeneous suspension. If large crystals form, do not administer; re-sonicate.[1]

Dosage Guidelines:

- Mouse Model: 10–40 mg/kg via intraperitoneal (IP) injection is common.[\[1\]](#)
- Frequency: Daily administration has been validated in Parkinson's models (Outeiro et al., 2007).[\[1\]](#)

Visualization: Formulation Workflow

This flowchart ensures the correct order of solvent addition to prevent "crashing out" (precipitation).



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Figure 2: Step-by-step vehicle formulation to ensure solubility and safety for in vivo studies.

Troubleshooting & Stability

Issue	Probable Cause	Corrective Action
Precipitation in Cell Media	Concentration > 50 M or rapid addition.[1]	Dilute stock in media slowly while swirling.[1][4] Keep final DMSO < 0.5%.
Loss of Potency	Freeze-thaw degradation.[1]	Use single-use aliquots. Store at -80°C.
Unexpected Toxicity	Off-target SIRT1 inhibition.[1]	Verify concentration. At >40 M, AGK-2 loses SIRT2 selectivity.[1]

References

- Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." [1][2][5] *Science*, 317(5837), 516-519. [1][2] [Link](#)
- Selleck Chemicals. "AGK2 Chemical Properties and Protocols." SelleckChem Product Guide. [Link](#)
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Sources

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